molecular formula C18H17NNaO5 B15290302 O-Hippuryl-L-beta-phenyllactic acid sodium salt

O-Hippuryl-L-beta-phenyllactic acid sodium salt

Cat. No.: B15290302
M. Wt: 350.3 g/mol
InChI Key: FXGIXGZLDLVSHQ-UHFFFAOYSA-N
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Description

O-Hippuryl-L-beta-phenyllactic acid sodium salt is a synthetic organic compound primarily utilized in pharmaceutical research and development. Structurally, it comprises a hippuric acid (benzoylglycine) backbone conjugated with L-beta-phenyllactic acid, where the carboxylate group is stabilized as a sodium salt. This sodium salt formulation enhances solubility and bioavailability, making it advantageous for in vitro and in vivo studies.

Properties

Molecular Formula

C18H17NNaO5

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C18H17NO5.Na/c20-15(11-13-7-3-1-4-8-13)18(23)24-16(21)12-19-17(22)14-9-5-2-6-10-14;/h1-10,15,20H,11-12H2,(H,19,22);

InChI Key

FXGIXGZLDLVSHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt typically involves the condensation of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification steps: Such as crystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

O-Hippuryl-L-beta-phenyllactic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Water, ethanol, methanol, and other organic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use . The exact molecular targets and pathways can vary, but it often involves binding to active sites on enzymes or receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sodium salts of carboxylic acids and hippurate derivatives, emphasizing structural, spectroscopic, and functional distinctions.

Structural and Functional Comparison
Compound Molecular Formula CAS Number Key Functional Groups Primary Use
O-Hippuryl-L-beta-phenyllactic acid Na Not specified Not available Hippurate, phenyllactate, sodium salt Pharmaceutical research (inferred)
Pilocarpic Acid Sodium Salt C₁₁H₁₇N₂O₃Na 92598-79-3 Imidazole, carboxylate sodium salt Cholinergic agent impurity reference
o-Hydroxyhippuric Acid C₉H₉NO₄ 487-54-7 Hippurate, hydroxyl group Biochemistry research
Levalbuterol Related Compound D RS (C₁₃H₁₉NO₃)₂·H₂SO₄ Not specified Sulfate, benzaldehyde, tertiary amine Pharmacopeial impurity standard

Key Observations :

  • Solubility : Sodium salts (e.g., Pilocarpic Acid Sodium Salt) exhibit enhanced water solubility compared to their free acid counterparts (e.g., o-Hydroxyhippuric acid) due to ionic dissociation .
  • Bioactivity : Hippurate derivatives are often linked to metabolic processes or drug clearance, whereas phenyllactic acid derivatives may influence chiral synthesis pathways in APIs .
Spectroscopic Characterization

Spectroscopic techniques such as NMR and UV-Vis are critical for differentiating structurally similar compounds:

  • Pilocarpic Acid Sodium Salt :

    • ¹H-NMR : Distinct imidazole proton signals (~δ 7.5–8.5 ppm) and methylene resonances near δ 3.5 ppm .
    • UV-Vis : Absorption maxima at 210–220 nm (carboxylate n→π* transitions) .
  • o-Hydroxyhippuric Acid :

    • ¹³C-NMR : Carbonyl carbons at ~170 ppm (hippurate) and aromatic carbons at 120–140 ppm .
    • UV-Vis : Strong absorbance at 254 nm due to conjugated aromatic systems .
  • O-Hippuryl-L-beta-phenyllactic acid Na :

    • Inferred Data : Expected peaks include aromatic protons (δ 7.0–7.5 ppm), sodium carboxylate (δ 170–175 ppm in ¹³C-NMR), and chiral center splitting in phenyllactate .
Regulatory and Industrial Relevance
  • Pharmacopeial Standards : Sodium salts like Pilocarpic Acid Sodium Salt are rigorously characterized to meet pharmacopeial guidelines (e.g., USP, EP) for impurity profiling .
  • Safety Profiles : o-Hydroxyhippuric acid’s safety data sheet highlights handling precautions (e.g., irritant properties), which may extrapolate to sodium salt derivatives .

Research Implications and Gaps

While the provided evidence lacks direct data on O-Hippuryl-L-beta-phenyllactic acid sodium salt, inferences from analogous compounds suggest:

Spectral Libraries : Cross-referencing with databases (e.g., Tables of Spectral Data for Structure Determination of Organic Compounds) is essential for accurate structural elucidation .

Data Mining : Advanced pattern recognition tools (as in ) could identify substructures linked to biological activity or toxicity in sodium salts.

Regulatory Harmonization : Alignment with pharmacopeial standards () ensures consistency in pharmaceutical applications.

Note: Further experimental studies are required to validate the compound’s pharmacokinetic and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural identity and purity of O-Hippuryl-L-β-phenyllactic acid sodium salt?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound's structural identity, focusing on characteristic peaks for the hippuryl and β-phenyllactic acid moieties. High-performance liquid chromatography (HPLC) with UV detection (e.g., 220–280 nm) is recommended for purity assessment. For sodium content verification, inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry can quantify sodium ions .

Q. How should researchers optimize solubility for in vitro assays involving this compound?

  • Methodological Answer : Pre-dissolve the sodium salt in distilled water or phosphate-buffered saline (PBS) at neutral pH (7.0–7.4) to leverage its ionic solubility. For hydrophobic assays, consider co-solvents like dimethyl sulfoxide (DMSO), but ensure final solvent concentrations ≤1% to avoid cellular toxicity. Validate solubility via dynamic light scattering (DLS) to detect aggregates .

Q. What protocols ensure batch-to-batch consistency in synthesis?

  • Methodological Answer : Standardize synthesis conditions (e.g., reaction time, temperature, and stoichiometry) and implement quality control (QC) steps such as HPLC purity checks (>95%) and mass spectrometry (MS) for molecular weight confirmation. Document deviations in reaction parameters and correlate them with analytical outcomes to refine protocols .

Advanced Research Questions

Q. How can researchers mitigate interference from sodium counterions in biological assays?

  • Methodological Answer : For cell-based or enzymatic assays, replace the sodium salt with alternative salt forms (e.g., ammonium or potassium salts) via ion-exchange chromatography. Alternatively, include a sodium-matched negative control to isolate the compound’s effects from sodium ion interference .

Q. What experimental design strategies address batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Conduct a pilot study comparing multiple batches using standardized assays (e.g., IC₅₀ determination). Apply statistical tools like ANOVA to quantify variability. If batch effects are significant, pool batches or include batch as a covariate in data analysis. Request additional QC data (e.g., peptide content, residual solvents) from suppliers to identify variability sources .

Q. How should researchers resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Systematically compare experimental parameters:

  • Salt form : Sodium salts may alter solubility vs. free acids.
  • Assay conditions : pH, temperature, and ionic strength can modulate activity.
  • Purity : Impurities >5% may confound results.
    Replicate key studies under controlled conditions and perform meta-analyses to identify confounding variables .

Q. What are the best practices for documenting synthesis and characterization in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Synthesis : Report reaction yields, purification methods (e.g., column chromatography gradients), and QC data (HPLC/MS traces).
  • Characterization : Include NMR shifts, HPLC retention times, and elemental analysis for sodium content.
  • Reproducibility : Provide step-by-step protocols in supplementary materials .

Data Interpretation & Reproducibility

Q. How to validate the stability of this compound under physiological conditions?

  • Methodological Answer : Incubate the compound in simulated physiological buffers (e.g., PBS at 37°C) and analyze degradation products via LC-MS at timed intervals (0, 6, 24, 48 hours). Compare stability profiles across pH levels (5.0–7.4) to identify optimal storage and assay conditions .

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and perform outlier tests (e.g., Grubbs’ test) to exclude anomalous data points. For reproducibility, include ≥3 biological replicates and blinded analysis .

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